[Cys20]-beta-Amyloid (1-40)
Description
Properties
Molecular Weight |
4285.8 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFCAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Synthesis and Characterization of Cys20 Beta Amyloid 1 40 for Research Applications
Methodologies for Peptide Synthesis and Purification
The synthesis of [Cys20]-beta-Amyloid (1-40) is primarily achieved through chemical methods, which allow for precise, site-specific modifications.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing [Cys20]-beta-Amyloid (1-40). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. For this specific variant, a protected cysteine amino acid is incorporated at the 20th position in the sequence. The process generally utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which involves the following key steps:
Resin Loading: The C-terminal amino acid is attached to a solid support resin.
Deprotection: The temporary Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically using a base like piperidine.
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus. This cycle is repeated until the full 40-amino-acid peptide is assembled.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail, often containing trifluoroacetic acid (TFA).
Due to the hydrophobic nature and tendency of amyloid peptides to aggregate, specialized synthesis protocols, such as using high-efficiency methodologies or specific reagents to improve coupling and deprotection steps, may be employed to enhance the yield and purity of the final product. jpt.com
Peptide Purification: Following synthesis and cleavage, the crude peptide product contains the desired [Cys20]-beta-Amyloid (1-40) along with various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purification. This technique separates the target peptide from impurities based on its hydrophobicity.
A typical RP-HPLC purification process involves dissolving the crude peptide in a suitable solvent and injecting it onto a C18 column. nih.gov A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the bound peptides. nih.gov Fractions are collected and analyzed for purity.
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (5 µm, 250mm x 25mm) | Stationary phase for separating peptides based on hydrophobicity. nih.gov |
| Mobile Phase A | 0.1% TFA in Water | The aqueous phase of the solvent system. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | The organic phase used to elute the peptide. |
| Gradient | Linear gradient from 15% to 50% of Mobile Phase B | Gradually increases solvent hydrophobicity to elute peptides with different retentions. nih.gov |
| Flow Rate | 8–10 mL/min | Controls the speed of the separation process. nih.gov |
| Detection | UV absorbance at 214/280 nm | Monitors the elution of peptides from the column. |
Quality Control and Purity Assessment for Modified Peptides
Rigorous quality control is essential to ensure that the synthesized [Cys20]-beta-Amyloid (1-40) is suitable for research applications. The primary goals are to confirm the peptide's identity and determine its purity. Commercial suppliers of amyloid peptides typically provide analyses to confirm identity and quality. jpt.com
Mass Spectrometry (MS): This is the definitive technique for verifying the identity of the synthesized peptide. By measuring the mass-to-charge ratio of the ionized peptide, MS confirms that the correct molecular weight has been achieved, which accounts for the substitution of the original amino acid with cysteine. This ensures the successful incorporation of the cysteine residue at the intended position. The theoretical molecular mass of native Aβ (1-40) is approximately 4329 Da. rpeptide.comrpeptide.com The substitution at position 20 will alter this expected mass.
Analytical RP-HPLC: This technique is used to assess the purity of the final peptide product. A small sample of the purified peptide is injected into an analytical HPLC system, and the resulting chromatogram shows a peak for the target peptide and potentially smaller peaks for any remaining impurities. Purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks. For research applications, a purity of >95% is generally required. jpt.comanaspec.com
| Analysis Method | Purpose | Typical Specification |
| Mass Spectrometry | Confirms the molecular identity and correct mass of the modified peptide. | Matches the theoretical mass of [Cys20]-beta-Amyloid (1-40). |
| Analytical RP-HPLC | Determines the purity of the final peptide sample. | >95% purity. jpt.comanaspec.com |
Considerations for Initial Peptide Preparation (e.g., HFIP Treatment)
Amyloid peptides, including modified versions like [Cys20]-beta-Amyloid (1-40), have a strong tendency to aggregate. Lyophilized peptide powders often contain pre-formed aggregates (seeds) which can interfere with experimental results, particularly in aggregation kinetics studies. Therefore, a critical initial step is to prepare a homogenous, monomeric solution.
The standard method to disaggregate amyloid peptides is treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). anaspec.com This solvent effectively breaks down β-sheet structures and disrupts the hydrophobic forces that hold aggregates together. anaspec.com The procedure typically involves:
Dissolution: The lyophilized peptide is dissolved in 100% HFIP.
Incubation: The solution may be incubated to ensure complete disaggregation.
Solvent Removal: The HFIP is removed, often by evaporation under a stream of nitrogen gas or by vacuum centrifugation, leaving a thin film of monomeric peptide. rpeptide.com
Storage/Reconstitution: The peptide film can be stored at -20°C and reconstituted in a suitable buffer (such as DMSO, followed by dilution in aqueous buffer) immediately before use. rpeptide.com
This HFIP treatment results in a dense, homogeneous preparation of unaggregated peptide, which is essential for obtaining reproducible data in aggregation and toxicity assays. anaspec.combachem.com This Cys-containing mutant can be used as a model for aggregation studies. anaspec.comeurogentec.com
Structural and Conformational Studies of Cys20 Beta Amyloid 1 40
Monomeric Conformation and Dynamics
The monomeric state of Aβ is considered the precursor to the formation of toxic oligomers and fibrils. Understanding its conformational landscape is therefore critical.
Random Coil to Alpha-Helical Transitions in Membrane Mimics
In aqueous solutions, monomeric Aβ(1-40) peptides, including the [Cys20] variant, typically adopt a disordered or random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid bilayers, a significant conformational transition to a more ordered alpha-helical structure is observed. This transition is particularly relevant as the interaction of Aβ with neuronal cell membranes is a key event in its pathological cascade.
Studies have shown that the central and C-terminal regions of the peptide are prone to forming these helical structures. The presence of a membrane-like environment stabilizes these conformations, suggesting that the initial interaction of Aβ with cell surfaces may induce a structural change that precedes aggregation.
Impact of Cys20 on N-terminal and C-terminal Domain Flexibility
The substitution of an amino acid at position 20 with cysteine can influence the flexibility of both the N-terminal and C-terminal domains of the Aβ(1-40) peptide. The N-terminal region (residues 1-16) is generally more flexible and solvent-exposed, while the C-terminal region (residues 29-40) is more hydrophobic and plays a crucial role in aggregation.
The introduction of Cys20, located within the central hydrophobic cluster (residues 17-21), can alter the local and global dynamics of the peptide. This substitution can be used to introduce specific labels for biophysical studies, such as electron paramagnetic resonance (EPR) spectroscopy, to probe the mobility and conformational changes in different regions of the peptide under various environmental conditions. These studies help to map the flexibility profiles of the monomer and identify regions that are critical for the initiation of aggregation.
Oligomeric Structures and Polymorphism
The aggregation of Aβ monomers into soluble oligomers is a critical step in the pathogenesis of Alzheimer's disease, as these species are considered to be the primary neurotoxic agents.
Characterization of Oligomer Size, Shape, and Stability
[Cys20]-Aβ(1-40) has been utilized in studies to characterize the size, shape, and stability of oligomeric species. The ability to form disulfide bonds between Cys20 residues in different monomers can be used to trap and stabilize specific oligomeric intermediates, allowing for their detailed structural analysis.
Techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and size exclusion chromatography (SEC) have been employed to characterize the morphology and size distribution of these oligomers. These studies reveal a heterogeneous population of oligomers, ranging from small dimers and trimers to larger, more complex assemblies.
| Technique | Observation |
| Atomic Force Microscopy (AFM) | Reveals spherical and protofibrillar oligomeric species with varying heights and diameters. |
| Transmission Electron Microscopy (TEM) | Shows a range of oligomer morphologies, from small globular structures to curvilinear protofibrils. |
| Size Exclusion Chromatography (SEC) | Separates oligomers based on their hydrodynamic radius, indicating a distribution of sizes. |
Role of Cys20 in Oligomer Formation and Conformational Heterogeneity
The presence of Cys20 can influence the pathway of oligomer formation and contribute to the conformational heterogeneity of the resulting oligomers. The potential for disulfide bond formation can introduce constraints that favor certain oligomeric arrangements over others.
Analysis of Beta-Sheet Content and Organization
A hallmark of Aβ aggregation is the transition from a random coil or alpha-helical conformation to a structure rich in beta-sheets. This conformational change is fundamental to the formation of both oligomers and mature fibrils.
Circular dichroism (CD) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are commonly used to monitor the secondary structure content of Aβ peptides. Studies on [Cys20]-Aβ(1-40) oligomers reveal a significant increase in beta-sheet content compared to the monomeric state. The beta-sheets in oligomers are often arranged in an anti-parallel fashion, which can differ from the parallel in-register beta-sheet organization found in mature fibrils. biosyn.com
Solid-state nuclear magnetic resonance (ssNMR) has been instrumental in providing high-resolution structural information on Aβ fibrils. biosyn.com In the fibril structure of wild-type Aβ(1-40), residues 12-24 and 30-40 form two distinct beta-strands that are part of two separate beta-sheets within a protofilament. biosyn.com The introduction of Cys20 can be used as a strategic site for labeling to probe the local environment and intermolecular contacts within the beta-sheet core of oligomers and fibrils.
| Spectroscopic Method | Structural Insight |
| Circular Dichroism (CD) | Shows a characteristic spectral shift from a random coil minimum to a beta-sheet minimum during aggregation. |
| Fourier-Transform Infrared (FTIR) | The amide I band reveals the presence and relative amounts of different secondary structures, confirming the increase in beta-sheet content. |
| Solid-State NMR (ssNMR) | Provides atomic-level details on the arrangement of beta-strands and intermolecular contacts within the aggregated species. biosyn.com |
Fibrillar Architectures and Polymorphism
The aggregation of beta-amyloid peptides into fibrillar structures is a hallmark of Alzheimer's disease. The introduction of a cysteine residue at position 20, creating [Cys20]-beta-Amyloid (1-40), provides a unique tool for structural analysis while also influencing the resulting fibril architecture. The study of these fibrils reveals significant polymorphism, where the same peptide can adopt multiple, distinct, and self-propagating fibrillar forms.
Cryo-electron microscopy (Cryo-EM) and atomic force microscopy (AFM) are powerful techniques for visualizing the morphology of amyloid fibrils at the nanoscale. Studies on beta-Amyloid (1-40) (Aβ(1-40)) have revealed a variety of fibril morphologies, providing a baseline for understanding the potential structures of the [Cys20] variant.
AFM imaging, which can be performed over time, has been instrumental in monitoring the fibrillization process. frontiersin.org These studies show the progression from initial spherical oligomeric species to short, nascent protofibrils, and finally to extended, mature fibrils. nih.gov The mature fibrils are typically long, unbranched, and linear, with diameters of a few nanometers. frontiersin.orgnih.gov
Table 1: Morphological Characteristics of Aβ(1-40) Fibrils Observed by EM and AFM
| Feature | Description | Technique(s) | Reference(s) |
|---|---|---|---|
| General Appearance | Long, linear, unbranched fibers. | AFM, Cryo-EM | frontiersin.org |
| Diameter | Typically a few nanometers; can vary with the number of protofilaments. | AFM, Cryo-EM | frontiersin.orgnih.gov |
| Protofilaments | Fibrils are assembled from 1-6 smaller units called protofilaments. | Cryo-EM, AFM | frontiersin.orgnih.gov |
| Twisted Morphology | Fibrils exhibit a helical twist with a regular, periodic pitch. | Cryo-EM | nih.govnih.gov |
| Striated Ribbon Morphology | A flatter, ribbon-like morphology with different symmetry compared to twisted fibrils. | Cryo-EM | capes.gov.brnih.gov |
| Polymorphism | Co-existence of multiple distinct fibril morphologies within the same sample. | Cryo-EM | umassmed.edu |
Solid-state NMR (ssNMR) spectroscopy is a primary method for determining the atomic-resolution structure of the insoluble core of amyloid fibrils. nih.govresearchgate.net For Aβ(1-40) fibrils, ssNMR has established that the core is a cross-β structure, where β-sheets run parallel to the fibril axis and the individual β-strands are perpendicular to it. nih.govnih.gov
A key finding from ssNMR studies is that the β-strands within the sheets are arranged in an in-register parallel fashion. nih.govnih.gov This means that identical residues from adjacent peptide molecules are aligned with one another along the fibril axis. ssNMR experiments can precisely identify the amino acid residues that constitute the β-strands. In many Aβ(1-40) polymorphs, residues in the ranges of approximately 10-22 and 30-39 form two distinct β-strands, connected by a turn or loop region. schroderlab.orgresearchgate.net The substitution at position 20 places the cysteine residue squarely within the first β-strand segment, a critical region for fibril stability.
Furthermore, ssNMR has revealed different molecular folds, or conformations, of the Aβ(1-40) peptide within the fibril, which contributes to polymorphism. These include symmetric U-shaped protomers and, more recently, J-shaped protomers, which are stabilized by different sets of intra-molecular salt bridges and contacts. mdpi.com The specific conformation adopted by the peptide dictates how protofilaments pack together to form the mature fibril. nih.govmdpi.com
Table 2: Key Findings from ssNMR on Aβ(1-40) Fibril Core Structure
| Structural Feature | Finding | Significance | Reference(s) |
|---|---|---|---|
| Core Architecture | Cross-β structure. | The defining structural feature of amyloid fibrils. | nih.govnih.gov |
| β-Sheet Arrangement | In-register and parallel. | Maximizes favorable interactions between identical side chains. | nih.govnih.gov |
| β-Strand Regions | Typically includes residues ~10-22 and ~30-39. | Defines the rigid core of the fibril. | schroderlab.orgresearchgate.net |
| Protomer Conformation | U-shaped, J-shaped, and other folds have been identified. | The specific fold is a primary determinant of fibril polymorphism. | mdpi.com |
| Inter-molecular Contacts | Defines the packing of peptides and protofilaments. | Determines the overall symmetry and morphology of the fibril. | capes.gov.brnih.gov |
The introduction of a cysteine residue at position 20 has a profound potential to influence protofilament assembly and fibril packing. Position 20 lies within a hydrophobic core region of the Aβ sequence (¹⁷LVFFA²¹) that is critical for aggregation. schroderlab.org Replacing the native phenylalanine with a smaller, more polar cysteine residue alters the local hydrophobic and steric interactions that drive peptide self-assembly.
This single substitution can disrupt the established packing interfaces seen in wild-type fibrils, potentially favoring alternative protofilament arrangements. More significantly, the thiol group of cysteine introduces the possibility of covalent disulfide bond formation between [Cys20]-Aβ(1-40) monomers under oxidizing conditions. The formation of such a covalent dimer would fundamentally alter the assembly pathway. Instead of individual monomers adding to a growing fibril, the fundamental building block could become a disulfide-linked dimer. This would impose strong steric constraints on how the peptides can pack, likely leading to fibril morphologies and packing arrangements that are unique to the [Cys20] variant and not observed in the wild-type peptide.
Fibril polymorphism is the phenomenon where a single peptide sequence can form multiple, structurally distinct fibril types. nih.gov The structural basis for this in Aβ(1-40) lies in the different ways the peptide can fold and how the resulting protofilaments can pack together. capes.gov.brnih.gov This includes variations in:
Symmetry: Fibrils can have different rotational symmetries (e.g., two-fold vs. three-fold) along the fibril axis. capes.gov.brnih.gov
Protomer Conformation: The peptide can adopt different turns and folds, such as the U-shaped or J-shaped structures, which present different surfaces for packing. mdpi.com
The Cys20 substitution adds another layer to this complexity. The unique chemical reactivity of the cysteine thiol group provides a basis for new or altered polymorphic structures. Under reducing conditions, the Cys20 residue acts as a structural perturbation, altering the energy landscape of folding and assembly and potentially stabilizing polymorphs that are less favorable for the wild-type sequence. Under oxidizing conditions, the formation of intermolecular disulfide bonds can lock the peptides into a specific dimeric arrangement, which then serves as a template for a distinct fibril structure. This covalent interaction would drastically limit the available conformations, potentially channeling aggregation toward a single, homogeneous polymorph or a different subset of polymorphs compared to the non-covalent wild-type peptide.
Site-Specific Structural Probing via Cys20 Modification
The presence of a unique cysteine residue in [Cys20]-beta-Amyloid (1-40) is a significant advantage for biophysical studies, as it allows for site-specific chemical modification. This enables the use of powerful techniques to probe the local environment and determine structural constraints within the fibril.
Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a technique used to measure distances and probe the dynamics in proteins and their assemblies. nih.govresearchgate.net The method relies on the introduction of a stable nitroxide radical (a spin label) at a specific site. nih.gov The [Cys20] variant is ideally suited for this, as the single cysteine provides a specific, reactive handle for attaching a spin label, such as (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL), via a disulfide bond. nih.govnih.gov
Once fibrils are formed from spin-labeled [Cys20]-Aβ(1-40), EPR spectroscopy can provide detailed structural information. By preparing samples containing pairs of spin-labeled monomers, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the precise distance between the spin labels, typically in the range of 1.5 to 8 nanometers.
This approach has been successfully used to:
Confirm the β-sheet arrangement: By measuring the distance between labels at the same position (e.g., Cys20) on adjacent strands, SDSL-EPR has provided direct evidence for the in-register parallel alignment of β-strands in Aβ fibrils. nih.gov
Determine protofilament arrangement: Measuring distances between labels on different protofilaments can reveal their relative orientation and spacing.
Probe structural changes and dynamics: The EPR spectrum is sensitive to the mobility of the spin label, providing insights into the flexibility or rigidity of the polypeptide backbone at the labeled position. researchgate.net
Table 3: Methodology of Site-Directed Spin Labeling EPR for Fibril Analysis
| Step | Procedure | Purpose | Reference(s) |
|---|---|---|---|
| 1. Peptide Synthesis | Synthesize the [Cys20]-beta-Amyloid (1-40) peptide. | Introduce a unique cysteine at the desired position for labeling. | nih.gov |
| 2. Spin Labeling | Covalently attach a nitroxide spin label (e.g., MTSL) to the thiol group of Cys20. | Introduce a paramagnetic probe for EPR detection. | nih.govnih.gov |
| 3. Fibril Formation | Induce aggregation of the spin-labeled peptide, often mixed with unlabeled peptide. | Form the fibrillar assembly for structural investigation. | nih.gov |
| 4. EPR Measurement | Use pulsed EPR techniques (e.g., DEER/PELDOR) on frozen fibril solutions. | Measure the dipolar coupling between pairs of spin labels. | nih.govrsc.org |
| 5. Data Analysis | Convert the dipolar coupling data into a distance distribution. | Determine the precise distance(s) between the labeled sites within the fibril structure. | nih.gov |
Fluorescent Labeling and Proximity Sensing
The introduction of a cysteine residue at position 20 of the beta-amyloid (1-40) peptide, creating [Cys20]-beta-Amyloid (1-40), offers a unique site for the attachment of fluorescent probes. The thiol group of the cysteine side chain allows for specific, covalent labeling with a variety of sulfhydryl-reactive fluorophores. This site-directed labeling is a powerful tool for investigating the peptide's structure, aggregation, and interactions through fluorescence-based techniques, particularly those that rely on proximity sensing.
One of the most powerful techniques in this context is Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor," that occurs when they are in close proximity, typically within 1-10 nanometers. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler" for studying intramolecular and intermolecular distances and conformational changes.
In the context of [Cys20]-beta-Amyloid (1-40), FRET can be employed in several ways. For instance, by labeling a population of [Cys20]-Aβ(1-40) peptides with a FRET donor and another population with a FRET acceptor, researchers can monitor the process of peptide aggregation. As monomers associate to form oligomers and fibrils, the average distance between the fluorophores decreases, leading to an increase in FRET efficiency. This provides detailed kinetic information about the aggregation process.
Furthermore, by introducing a second labeling site within the peptide sequence, it is possible to create a doubly labeled Aβ(1-40) monomer containing both a donor and an acceptor fluorophore. Such a construct allows for the study of intramolecular conformational changes. For example, the folding of the peptide into a more compact structure would bring the donor and acceptor closer, resulting in a higher FRET signal. This approach can reveal insights into the conformational transitions that precede aggregation.
While the principle is well-established, specific experimental data on [Cys20]-beta-Amyloid (1-40) labeled with fluorescent probes for proximity sensing is not extensively available in the public domain. However, studies on other amyloid peptides and different labeling positions on Aβ(1-40) provide a strong basis for the potential of this methodology. For example, research on Aβ(1-40) labeled at the N-terminus with Cy3 (donor) and Cy5 (acceptor) has been used to observe the initial stages of aggregation near surfaces.
The table below conceptualizes the type of data that could be generated from such studies on [Cys20]-beta-Amyloid (1-40).
| Donor Fluorophore (Attached at Cys20) | Acceptor Fluorophore (Attached at Cys20) | System Studied | Measured Parameter | Inferred Structural Information |
| Fluorescein-5-maleimide | Tetramethylrhodamine-5-maleimide | Mixture of singly labeled peptides | Increase in FRET efficiency over time | Rate of monomer association and oligomer formation |
| Alexa Fluor 488 C5 Maleimide (B117702) | Alexa Fluor 594 C5 Maleimide | Doubly labeled monomer (second label at another position) | Change in FRET efficiency upon environmental change | Conformational change from random coil to β-sheet |
| BODIPY-FL-C1-IA | BODIPY-TMR-C3-IA | Labeled peptides in the presence of lipid vesicles | FRET signal change | Peptide-membrane interaction and induced conformational changes |
Detailed Research Findings
Specific research focusing solely on the fluorescent labeling and proximity sensing of the [Cys20]-beta-Amyloid (1-40) variant is limited in publicly accessible literature. However, a study on a Cys26 mutant of Aβ(1-40) labeled with a BODIPY-FL fluorophore demonstrated significant interactions with fluorescently labeled GM1 ganglioside micelles. This work highlights the utility of cysteine-modification for introducing fluorescent probes to study peptide-lipid interactions.
Another study investigated the impact of various fluorescent tags attached to the N-terminus of Aβ(1-40) on its aggregation. It was found that the properties of the fluorophore itself could influence the aggregation kinetics and the morphology of the resulting fibrils. While not directly involving Cys20, this research underscores the importance of carefully selecting fluorescent probes to minimize perturbations to the system being studied.
A scanning cysteine mutagenesis study of Aβ(1–40) found that the F20C mutant was accessible to alkylation in the fibril state, indicating that the residue at position 20 is exposed to the solvent in the aggregated form. This finding is crucial as it confirms the suitability of the Cys20 position for labeling to study the properties of the fibrillar state.
Aggregation and Fibrillogenesis Kinetics of Cys20 Beta Amyloid 1 40
Nucleation-Dependent Polymerization Mechanisms
The formation of amyloid fibrils is a process that typically involves an initial slow nucleation phase followed by a more rapid elongation phase. nih.govmdpi.com
Primary nucleation is the initial formation of a stable nucleus from soluble monomers and is often the rate-limiting step in aggregation. nih.gov The introduction of a cysteine at position 20 can modulate this process. While substitutions at position 20 with hydrophobic amino acids rarely increase nucleation, the specific impact of cysteine is multifaceted. nih.gov The thiol group of cysteine can form disulfide bonds, which may stabilize early-stage oligomers, potentially altering the primary nucleation pathway. nih.govcore.ac.uk However, this is highly dependent on the redox environment. In a reducing environment, the cysteine residue may behave similarly to other amino acids, but in an oxidizing environment, it could lead to covalently linked dimers or oligomers that may or may not be on the path to fibril formation. Studies on other proteins have shown that disulfide bond cleavage can enhance conformational dynamics and aggregation kinetics. nih.govconsensus.app
Once a nucleus is formed, it can elongate by the sequential addition of monomers. nih.gov This elongation phase is a key part of the fibril growth process. nih.gov The rate of polymerization is proportional to the concentration of both the Aβ monomers and the number of fibril ends. nih.gov The Cys20 substitution can influence how monomers dock onto the growing fibril. The properties of the cysteine residue, including its size, hydrophobicity, and potential for hydrogen bonding, can affect the stability of the monomer-fibril complex, thereby altering the elongation rate. For the wild-type Aβ(1-40), the hydrophobic region around residues 17-21 is crucial for aggregation. schroderlab.org Altering this region with a Cys20 substitution would directly impact these interactions.
Impact of Environmental Factors on Aggregation Kinetics
The self-assembly of [Cys20]-Aβ(1-40) is highly sensitive to its chemical and physical environment. frontiersin.orgresearchgate.net
The pH and ionic strength of the solution are critical factors that modulate the electrostatic interactions between Aβ peptides. nih.gov For wild-type Aβ40, aggregation kinetics are strongly affected by these factors. nih.govalexotech.com A decrease in pH can suppress fibrillation, while increased ionic strength can accelerate secondary nucleation by shielding electrostatic repulsions. nih.gov The rate of extension for wild-type Aβ(1-40) is maximal around a neutral pH of 7.5. nih.gov The cysteine residue in the [Cys20] variant has a thiol group with a pKa that can be influenced by the local environment, meaning that pH changes could alter its reactivity and potential for disulfide bond formation, adding another layer of complexity to the pH-dependence of aggregation. metwarebio.com
Table 1: Influence of Environmental Factors on Wild-Type Aβ40 Aggregation Kinetics
| Factor | Observation | Implication for [Cys20]-Aβ(1-40) |
| pH | Aggregation kinetics are strongly affected; decreasing pH can slow down fibrillation. nih.gov The rate of fibril extension is optimal around pH 7.5. nih.gov | The Cys20 residue's thiol group reactivity is pH-dependent, potentially leading to a unique pH-aggregation profile. |
| Ionic Strength | Increased ionic strength accelerates secondary nucleation by shielding electrostatic repulsion. nih.gov | Similar to the wild-type, increased salt concentration is expected to promote aggregation by reducing electrostatic repulsion between monomers. |
The aggregation of Aβ peptides is a concentration-dependent process. nih.gov Above a critical concentration, monomers begin to self-assemble into larger structures. ugr.es Studies on wild-type Aβ(1-40) show that the rate of polymerization is proportional to the monomer concentration. nih.gov It is expected that [Cys20]-Aβ(1-40) will also exhibit a clear concentration dependence. At higher concentrations, the increased proximity of cysteine residues could favor the formation of disulfide-linked oligomers, potentially creating unique aggregation pathways compared to the wild-type peptide. Partial inhibition of aggregation at certain concentrations can lead to an increase in smaller, soluble aggregates, which have been shown to be physiologically active. nih.gov
Redox State of Cys20 on Aggregation Pathways (e.g., Disulfide Bond Formation)
The introduction of a cysteine residue at position 20 of the beta-Amyloid (1-40) peptide creates a molecule whose aggregation pathway is highly dependent on the redox state of the cysteine's sulfhydryl group. Under oxidizing conditions, two [Cys20]-Aβ(1-40) monomers can form a covalent disulfide bond, creating a dimeric species. This dimerization has a profound impact on the subsequent aggregation cascade.
Research has shown that the formation of a disulfide-linked dimer significantly accelerates the aggregation process. nih.gov Unlike the typical nucleated growth of wild-type Aβ(1-40), which is characterized by a distinct lag phase, the disulfide-linked [Cys20]-Aβ(1-40) dimer can facilitate the rapid formation of β-sheet-rich fibrillar assemblies, often bypassing the lag phase entirely. acs.org This suggests that the covalent dimerization effectively acts as a nucleus, seeding further aggregation.
However, the resulting aggregates are morphologically distinct from those of the wild-type peptide. The disulfide-linked dimers form shorter, "curvy" fibrillar aggregates. nih.gov These structures are considered to be kinetically trapped, metastable states rather than the thermodynamically most stable amyloid fibril form. nih.gov This is evidenced by the fact that treatment with a reducing agent, such as dithiothreitol (B142953) (DTT), can dissociate the pre-formed curvy aggregates back into soluble monomers with a random coil conformation. nih.gov
In a reducing environment, the cysteine at position 20 remains in its monomeric, thiol form. Under these conditions, the aggregation kinetics of [Cys20]-Aβ(1-40) are expected to be more comparable to the wild-type peptide, though the presence of the sulfhydryl group can still influence intermolecular interactions. Studies on other cysteine-substituted Aβ peptides have also demonstrated that preventing fibril formation through disulfide bonding can lead to the stabilization of soluble oligomeric species. pnas.org
The following table summarizes the influence of the Cys20 redox state on the aggregation pathway of [Cys20]-Aβ(1-40).
| Redox Condition | Key Molecular Species | Effect on Aggregation Kinetics | Resulting Aggregate Morphology |
| Oxidizing | Disulfide-linked dimer | Accelerated aggregation, often with no lag phase. nih.govacs.org | Shorter, curvy, kinetically trapped fibrillar aggregates. nih.gov |
| Reducing | Monomer with free thiol | Aggregation proceeds via nucleation-dependent polymerization. | Expected to be more similar to wild-type fibrils. |
Interactions of Cys20 Beta Amyloid 1 40 with Biological Components and Other Molecules
Peptide-Membrane Interactions
The neuronal membrane is considered a primary site for the initiation of Aβ aggregation and toxicity. nih.gov The interactions between Aβ peptides and lipid membranes are complex, influencing both the peptide's structure and the integrity of the membrane itself.
Binding to Lipid Bilayers and Monolayers
[Cys20]-beta-Amyloid (1-40), like its wild-type counterpart, demonstrates a significant affinity for lipid bilayers and monolayers. The initial binding is often driven by electrostatic interactions between the charged residues of the peptide and the lipid headgroups. nih.govmdpi.com Studies have shown that Aβ(1-40) binds to negatively charged lipid vesicles. nih.govepa.gov The presence of anionic phospholipids (B1166683) in a membrane enhances the binding of the peptide. schroderlab.org This interaction is not merely a surface association; under certain conditions, the peptide can insert into the lipid monolayer, particularly when the lateral pressure of the monolayer is low. epa.govnih.gov However, at higher lipid packing densities, which are more representative of a bilayer, insertion is not observed, suggesting an electrostatic binding to the outer surface of the polar headgroups. nih.gov
Single-molecule imaging studies have revealed that the binding of Aβ(1-40) to anionic lipid membranes is initially tight and uniform, which is then followed by the formation of oligomers within the membrane. nih.govnih.gov The rate and size of these oligomers are dependent on the concentration of the peptide in the surrounding aqueous solution. nih.govnih.gov
Conformational Changes Induced by Membrane Environment
Upon binding to lipid membranes, [Cys20]-beta-Amyloid (1-40) undergoes significant conformational changes. In an aqueous solution, Aβ(1-40) typically exists in a random coil conformation. nih.gov However, the membrane environment induces a transition to a more ordered structure. nih.gov Depending on the lipid composition and the peptide-to-lipid ratio, this can be either a β-sheet or an α-helical conformation. epa.govnih.gov
Circular dichroism (CD) spectroscopy has been instrumental in observing these changes. For instance, in the presence of negatively charged vesicles, Aβ(1-40) transitions from a random coil to a conformation with a significant β-sheet content (40-60%). nih.gov At high lipid-to-peptide ratios, a further transition from a β-sheet to an α-helical structure can occur. epa.govnih.gov This membrane-induced conformational shift is a critical step, as the β-sheet structure is a hallmark of amyloid fibrils. The membrane essentially acts as a template, accelerating the aggregation process. ox.ac.uk
Effects on Membrane Integrity and Permeability in Model Systems
The interaction of Aβ peptides with membranes can lead to a disruption of the membrane's barrier function. nih.gov This is a key aspect of the peptide's neurotoxic effects. nih.gov Studies have shown that the association of Aβ with lipid bilayers renders them permeable to ions. nih.gov This increased permeability can lead to a loss of intracellular calcium homeostasis, a central event in Alzheimer's pathology. nih.govnih.gov
The exact mechanism of this membrane disruption is a subject of ongoing research. Some evidence points to the formation of discrete, ion channel-like pores by Aβ assemblies. nih.govmdpi.com Other studies suggest a more general, non-specific perturbation of the bilayer integrity caused by the surface association of Aβ aggregates. nih.gov Regardless of the precise mechanism, the outcome is a compromised membrane that allows for the unregulated passage of ions and small molecules. nih.gov In some model systems, Aβ(1-40) has been shown to induce a mitochondrial permeability transition, further highlighting its disruptive effect on membrane integrity. nih.govuc.pt
Role of Lipid Composition and Curvature
The composition and physical properties of the lipid membrane play a crucial role in modulating its interaction with [Cys20]-beta-Amyloid (1-40). The presence of anionic lipids, such as phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG), significantly promotes the binding and aggregation of Aβ. schroderlab.orgox.ac.ukunimelb.edu.au The negative charge of these lipids is thought to facilitate the initial electrostatic attraction with the positively charged residues of the peptide. mdpi.comox.ac.uk
Cholesterol, another key component of neuronal membranes, also influences Aβ-membrane interactions. It can affect membrane fluidity, which in turn can impact the binding and aggregation of the peptide. mdpi.com Some studies suggest that cholesterol can accelerate the binding of Aβ to ganglioside GM1, a lipid raft component implicated in Aβ pathology. frontiersin.org
The curvature of the membrane may also be a factor. Small unilamellar vesicles, which have a high degree of curvature, have been shown to induce a conformational change in Aβ(1-40). nih.gov This suggests that areas of high membrane curvature in cells could be preferential sites for Aβ interaction and aggregation.
Interaction with Metal Ions
Metal ions, particularly redox-active metals like copper and iron, are known to be concentrated in amyloid plaques and are implicated in the pathogenesis of Alzheimer's disease. researchgate.netresearchgate.net The cysteine residue in [Cys20]-beta-Amyloid (1-40) provides a potential coordination site for these metal ions, making this peptide analog a valuable tool for studying these interactions.
Binding Affinity and Coordination Environment with Redox-Active Metals (e.g., Cu, Fe)
Aβ peptides have a high affinity for binding copper (Cu) ions. nih.govfrontiersin.org The binding of copper to Aβ is pH-dependent, with significant binding occurring at physiological pH. researchgate.netnih.gov Studies on Aβ(1-40) have shown that it can bind copper ions, and this binding can influence the peptide's aggregation properties. frontiersin.orgnih.gov The aggregation state of the Aβ peptide itself can also affect its copper binding affinity, with aggregates showing a stronger binding than monomers. nih.gov
The coordination environment of copper bound to Aβ is complex and has been studied using various spectroscopic techniques. Evidence suggests that histidine residues in the N-terminal region of the peptide are involved in copper coordination. researchgate.netnih.gov The introduction of a cysteine at position 20 could potentially alter this coordination environment, providing a sulfhydryl group as an additional ligand.
Iron (Fe) is another redox-active metal that interacts with Aβ peptides. Iron has been shown to facilitate Aβ toxicity in cell culture models. nih.gov Like copper, the interaction of iron with Aβ can promote oxidative stress, a key feature of Alzheimer's disease. nih.gov The specific binding affinity and coordination of iron with [Cys20]-beta-Amyloid (1-40) remain areas for further investigation, but the presence of the cysteine residue offers a potential binding site that could modulate the redox properties of the iron-peptide complex.
Below is a table summarizing the interactions of [Cys20]-beta-Amyloid (1-40) with biological components and other molecules based on findings from related Aβ(1-40) studies.
| Interacting Component | Type of Interaction | Key Findings |
| Lipid Bilayers/Monolayers | Binding and Insertion | Initial tight and uniform binding to anionic membranes, followed by oligomer formation. nih.govnih.gov Insertion is favored at low lateral pressure. epa.govnih.gov |
| Membrane Environment | Conformational Change | Induces a transition from random coil to β-sheet or α-helical structures. nih.govepa.govnih.gov |
| Model Membranes | Integrity and Permeability | Increases membrane permeability to ions, potentially through pore formation or general disruption. nih.govnih.govnih.govmdpi.com |
| Lipid Composition | Modulation of Interaction | Anionic lipids and cholesterol enhance binding and aggregation. schroderlab.orgox.ac.ukunimelb.edu.aufrontiersin.org |
| Redox-Active Metal Ions (Cu, Fe) | Binding and Coordination | High-affinity binding, particularly for copper, influencing aggregation and potentially contributing to oxidative stress. nih.govfrontiersin.orgnih.govnih.gov |
Influence on Redox Chemistry and Reactive Oxygen Species (ROS) Generation
The presence of a cysteine residue at position 20 introduces a thiol group, a key player in biological redox reactions. This substitution has a marked influence on the redox chemistry of the amyloid-beta peptide and its capacity to generate reactive oxygen species (ROS).
There is substantial evidence indicating that oxidative stress is a significant factor in the pathology of Alzheimer's disease, with elevated levels of byproducts from lipid peroxidation, as well as DNA and protein oxidation, found in affected brains. nih.gov The brain's high oxygen consumption makes it particularly vulnerable to oxidative damage. nih.gov Amyloid-beta peptides, in the presence of transition metals like copper and iron, can efficiently produce ROS. nih.gov
Studies on native amyloid-beta have shown that it can generate ROS in the presence of redox-active metal ions. aipn2-neurosciences-alzheimer.com This process is linked to the neurotoxicity of the peptide. aipn2-neurosciences-alzheimer.com The introduction of a cysteine at position 20 is expected to modulate this activity. Cysteine's thiol group can participate in redox cycling, potentially altering the peptide's ability to reduce metal ions and subsequently generate ROS through Fenton-like chemistry. nih.govanr.fr The oxidation of the thiol group can lead to the formation of disulfide bonds, which could influence the peptide's aggregation and its interaction with other molecules.
Research on various amyloid-beta fragments has demonstrated their capacity to produce hydrogen peroxide (H₂O₂), a key ROS, in the presence of copper ions. aipn2-neurosciences-alzheimer.comnih.gov The rate of H₂O₂ production is dependent on the presence of these metal ions. aipn2-neurosciences-alzheimer.com The [Cys20] modification could either enhance or mitigate this effect, depending on its influence on copper binding and the subsequent redox cycling.
Role of Cys20 in Metal Binding and Redox Activity
The native amyloid-beta peptide is known to be a metalloprotein, with high-affinity binding sites for copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) ions. aipn2-neurosciences-alzheimer.com These interactions are crucial for its redox activity and ROS generation. nih.govaipn2-neurosciences-alzheimer.com The primary metal-binding domain in the native peptide is located within the N-terminal region. aipn2-neurosciences-alzheimer.com
The introduction of a cysteine residue at position 20 provides an additional potential metal-binding ligand. The thiol group of cysteine is known to have a high affinity for soft metal ions like Cu⁺ and Cu²⁺. This could lead to several consequences:
Altered Metal Coordination: The Cys20 residue could compete with or cooperate with the native histidine residues in the N-terminal region to coordinate metal ions. This could change the geometry and redox potential of the metal center.
Modified Redox Cycling: The involvement of the cysteine thiol in metal binding could directly impact the redox cycling of the bound metal. For instance, the thiol/disulfide redox couple could facilitate the reduction of Cu²⁺ to Cu⁺, a key step in the catalytic cycle of ROS production. nih.gov
Formation of Novel Complexes: The [Cys20]-beta-Amyloid (1-40) peptide could form distinct metal complexes with different stoichiometry and redox properties compared to the wild-type peptide.
Studies on amyloid-beta fragments have shown that their Cu²⁺ complexes exhibit significant oxidative activities. nih.gov The coordination environment of the copper ion, involving histidine side chains, is critical for this activity. nih.gov The presence of Cys20 would likely create a new coordination sphere, potentially altering the catalytic efficiency of ROS production.
| Metal Ion | Interaction with Native Aβ (1-40) | Potential Interaction with [Cys20]-Aβ (1-40) |
| Copper (Cu²⁺/Cu⁺) | Binds with high affinity to His residues in the N-terminus, participates in redox cycling and ROS generation. aipn2-neurosciences-alzheimer.comnih.gov | Cys20 thiol group provides an additional high-affinity binding site, potentially altering coordination, redox potential, and ROS production. |
| Iron (Fe³⁺/Fe²⁺) | Binds to Aβ and can mediate the production of H₂O₂. aipn2-neurosciences-alzheimer.com | The influence of Cys20 on iron binding and its redox activity is an area for further investigation. |
| Zinc (Zn²⁺) | Binds to Aβ, but its role in redox chemistry is less direct compared to copper and iron. nih.gov | Cys20 could potentially influence Zn²⁺ binding, which might indirectly affect the aggregation and redox properties of the peptide. |
Interaction with Chaperone Proteins and Aggregation Modulators
The aggregation of amyloid-beta is a critical event in Alzheimer's disease pathology. mdpi.com Chaperone proteins and other modulator molecules play a crucial role in controlling this process. The [Cys20] modification can influence these interactions.
Effects on Chaperone-Mediated Disaggregation and Inhibition
Molecular chaperones, such as heat shock proteins (HSPs), are involved in preventing protein misfolding and aggregation. nih.govelifesciences.org They can bind to amyloid-beta and either inhibit its aggregation or promote the disaggregation of existing fibrils. nih.gov
The introduction of a cysteine at position 20 could affect these interactions in several ways:
Altered Recognition: The change in the amino acid sequence and the potential for disulfide bond formation could alter the recognition sites for chaperone proteins on the amyloid-beta peptide.
Modified Binding Affinity: The affinity of chaperones for [Cys20]-beta-Amyloid (1-40) might be different from that for the wild-type peptide.
Influence on Disaggregation Machinery: The stability of the aggregates formed by the modified peptide could be different, potentially affecting the efficiency of chaperone-mediated disaggregation. elifesciences.org
Recent studies have highlighted the complex interplay between different chaperones, such as Hsp70 and Hsp110, in the disaggregation of amyloid fibrils. elifesciences.org The specific structural features of the amyloid aggregate are crucial for this process. elifesciences.org
Modulation of Aggregation by Small Molecules and Peptides
A variety of small molecules and peptides have been investigated for their ability to inhibit the aggregation of amyloid-beta. nih.gov These inhibitors can act through different mechanisms, such as binding to specific regions of the peptide, stabilizing the monomeric form, or redirecting aggregation towards non-toxic pathways. mdpi.comnih.gov
The Cys20 residue in [Cys20]-beta-Amyloid (1-40) offers a unique target for the design of specific aggregation inhibitors. Small molecules containing functional groups that can react with the thiol group of cysteine, such as maleimides or iodoacetamides, could be used to covalently modify the peptide and prevent its aggregation.
Furthermore, peptide-based inhibitors that target specific regions of amyloid-beta, such as the hydrophobic core or the C-terminus, are being developed. nih.gov The presence of Cys20 could influence the binding of these inhibitors or could be incorporated into the design of new, more potent peptide modulators.
Cross-Interaction with Other Amyloidogenic Proteins and Peptides
Amyloid-beta is known to interact with other amyloidogenic proteins, a phenomenon known as cross-seeding. nih.gov This can lead to the co-aggregation of different proteins and may play a role in the progression of various amyloid-related diseases. nih.gov For example, Aβ can interact with at least ten other proteins associated with amyloid diseases. nih.gov
Computational studies have explored the cross-seeding dimerization of amyloid peptides, highlighting the importance of hydrophobic interactions in this process. frontiersin.org The introduction of a cysteine residue could influence these interactions. The potential for disulfide bond formation between [Cys20]-beta-Amyloid (1-40) and another cysteine-containing amyloidogenic protein could lead to the formation of stable, cross-linked oligomers.
Research has shown that monomeric Aβ(1-40) can enhance the aggregation of αΑ(66-80), a peptide found in aged eye lenses, suggesting a possible link between Alzheimer's disease and cataracts. nih.gov The presence of the Cys20 residue could modulate the kinetics and thermodynamics of such cross-interactions.
| Interacting Protein/Peptide | Nature of Interaction with Native Aβ (1-40) | Potential Influence of [Cys20] Modification |
| Tau protein | Soluble complexes can form, potentially promoting self-aggregation of both proteins. biolegend.com | The Cys20 residue might alter the binding interface and the stability of Aβ-tau complexes. |
| α-Synuclein | Cross-seeding can occur, leading to co-aggregation. | The potential for disulfide bond formation could lead to covalently linked Aβ-α-synuclein oligomers. |
| αΑ(66-80) crystallin peptide | Monomeric Aβ(1-40) accelerates the aggregation of αΑ(66-80). nih.gov | The Cys20 residue could alter the kinetics of this cross-seeding interaction. |
Mechanistic Cellular Studies of Cys20 Beta Amyloid 1 40 in in Vitro Models
Effects on Neuronal Signaling and Synaptic Plasticity in Cell Culture Systems
No data available.
Mechanisms of Cellular Uptake and Intracellular Processing
No data available.
Influence on Organelle Function (e.g., Lysosomal Integrity)
No data available.
Modulation of Cellular Stress Pathways and Proteostasis
No data available.
Development of Advanced In Vitro Models (e.g., Blood-Brain Barrier Models)
No data available.
Advanced Methodological Approaches for Cys20 Beta Amyloid 1 40 Research
Biophysical Techniques
Biophysical methods are essential for characterizing the conformational changes and aggregation processes of [Cys20]-beta-Amyloid (1-40) at the molecular level.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides and proteins in solution. For [Cys20]-beta-Amyloid (1-40), CD is used to follow the transition from a predominantly random coil or α-helical conformation to a β-sheet structure, which is characteristic of amyloid fibril formation. nih.govjasco-global.com
In aqueous solution, native Aβ(1-40) typically displays a CD spectrum with a strong negative band around 198 nm, indicative of a random coil conformation. researchgate.net However, upon incubation or interaction with certain environments, such as lipid membranes, a conformational transition to a β-sheet structure is observed. nih.gov This transition is often characterized by the appearance of a negative band around 215-220 nm. ox.ac.uk The CD spectra of Aβ(1-40) can show an isodichroic point, for instance at 212 nm, suggesting a two-state equilibrium between random coil and β-sheet conformations during aggregation or membrane binding. nih.gov The presence of a cysteine residue at position 20 can be used to study the impact of disulfide bond formation or specific labeling on the peptide's secondary structure and aggregation propensity.
Table 1: Secondary Structure Content of Aβ(1-40) under Different Conditions as Determined by CD Spectroscopy
| Condition | Predominant Secondary Structure | Key CD Spectral Features | Reference |
|---|---|---|---|
| Aqueous Buffer (Freshly dissolved) | Random Coil | Strong negative band at ~198 nm | researchgate.net |
| In the presence of SDS micelles | α-helix and β-sheet | Minimum between 205 nm and 225 nm | ox.ac.uk |
| Bound to ganglioside-containing membranes | β-sheet | Two-state, unordered to β-sheet transition | nih.gov |
| Aggregated Fibrils | β-sheet | Negative band around 215-220 nm | ox.ac.uk |
Fluorescence Spectroscopy (e.g., Thioflavin T, FRET)
Fluorescence spectroscopy provides sensitive methods to monitor the aggregation of [Cys20]-beta-Amyloid (1-40).
Thioflavin T (ThT) Assay: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. antibodies-online.comeurogentec.com This assay is widely used to follow the kinetics of fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau phase. rpeptide.com The fluorescence emission of ThT is typically measured around 484 nm with excitation at approximately 440 nm. antibodies-online.comeurogentec.com However, it is important to note that ThT itself can influence the aggregation process of Aβ(1-40) by promoting fibril formation. nih.govresearchgate.net
Förster Resonance Energy Transfer (FRET): FRET is a technique that can detect the proximity of two fluorescently labeled molecules. In the context of [Cys20]-beta-Amyloid (1-40) research, FRET can be used to study the early stages of oligomerization. By labeling two populations of the peptide with a FRET donor and acceptor pair, the formation of dimers and higher-order oligomers can be monitored in real-time, even within living cells. mdpi.com This technique has been instrumental in demonstrating that Aβ oligomerization can occur within the endo-lysosomal system of neurons. mdpi.com
Table 2: Key Parameters for Thioflavin T Fluorescence Assay with Aβ(1-40)
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength | ~440 nm | antibodies-online.comeurogentec.com |
| Emission Wavelength | ~484 nm | antibodies-online.comeurogentec.com |
| Monomeric State | Low Fluorescence | antibodies-online.comeurogentec.com |
| Aggregated State (Fibrils) | High Fluorescence | antibodies-online.comeurogentec.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
NMR spectroscopy provides atomic-resolution structural and dynamic information on [Cys20]-beta-Amyloid (1-40) in both its soluble and aggregated states.
Solution NMR: Solution NMR is used to study the structure and dynamics of monomeric and small oligomeric species of Aβ(1-40). nih.govcase.edu These studies have shown that in aqueous solution, the peptide is largely unstructured or exists as a random coil. case.edu Solution NMR can also be used to identify the specific residues involved in interactions with other molecules, such as inhibitors or membranes. For instance, studies have used solution NMR to investigate the structure of Aβ(1-40) in membrane-mimicking environments like SDS micelles, revealing conformational changes upon membrane binding. scirp.org
Solid-State NMR (ssNMR): ssNMR is a powerful technique for determining the structure of insoluble amyloid fibrils. nih.gov ssNMR studies on Aβ(1-40) fibrils have revealed a parallel, in-register β-sheet architecture where residues 12-24 and 30-40 form β-strands. nih.gov A bend region around residues 25-29 connects these two β-sheets. nih.gov ssNMR can also provide insights into the dynamics of the fibrils, showing that while the core of the fibril is rigid, the N-terminal region (residues 1-10) is more flexible. nih.govnih.gov
Table 3: Structural Features of Aβ(1-40) Fibrils Determined by Solid-State NMR
| Structural Feature | Description | Reference |
|---|---|---|
| Overall Architecture | Parallel, in-register β-sheets | nih.gov |
| β-Strand Regions | Residues 12-24 and 30-40 | nih.gov |
| Bend Region | Residues 25-29 | nih.gov |
| N-terminal Domain | Structurally disordered (residues ~1-10) | nih.gov |
| Core Interactions | Sidechain-sidechain contacts between the two β-sheets | nih.gov |
| Salt Bridge | Between D23 and K28 | nih.gov |
Mass Spectrometry and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Mass spectrometry (MS) and its combination with hydrogen-deuterium exchange provide valuable information on the mass, oligomeric state, and solvent accessibility of [Cys20]-beta-Amyloid (1-40).
Mass Spectrometry (MS): MS is used to verify the purity and exact mass of the synthesized [Cys20]-beta-Amyloid (1-40) peptide. nih.gov Techniques like MALDI-TOF and ESI-MS can also be employed to study the non-covalent interactions of the peptide with other molecules, including potential inhibitors or binding partners. mdpi.commdpi.com Furthermore, MS-based methods have been developed for the quantification of Aβ(1-40) in biological fluids like cerebrospinal fluid (CSF). nih.govnih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for probing the conformational dynamics and solvent accessibility of proteins and peptides. nih.gov By measuring the rate of deuterium (B1214612) exchange of backbone amide hydrogens, regions of the peptide that are protected from the solvent, such as those involved in β-sheet formation within fibrils, can be identified. nih.govnih.gov HDX-MS has been used to characterize the structure of Aβ(1-40) monomers, intermediates, and mature fibrils, revealing that intermediate species have a more solvent-exposed structure compared to fibrils. nih.gov This technique is particularly useful for studying the structure of transient and heterogeneous oligomeric species that are difficult to characterize by other methods. frontiersin.orgmdpi.com
Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC)
DLS and AUC are hydrodynamic techniques used to characterize the size, shape, and distribution of [Cys20]-beta-Amyloid (1-40) aggregates in solution.
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic radius and size distribution. nih.govplos.org It is a valuable tool for monitoring the aggregation of Aβ(1-40) over time, from early oligomers to larger fibrils. nih.govresearchgate.net DLS studies have shown that Aβ(1-40) aggregation can be influenced by factors such as the presence of cofactors like Zn2+. nih.gov
Analytical Ultracentrifugation (AUC): AUC measures the sedimentation of macromolecules in a centrifugal field to determine their size, shape, and oligomeric state. nih.govhhu.de It is an absolute method that does not require standards. hhu.de AUC has been used to study the self-association of Aβ(1-40) in solution, providing insights into the equilibrium between monomers and oligomers. nih.gov This technique is particularly useful for characterizing the heterogeneity of Aβ aggregates under physiological conditions. hhu.de
Imaging Techniques
Imaging techniques provide visual evidence of the morphology of [Cys20]-beta-Amyloid (1-40) aggregates. A key technique in this area is Scanning Tunneling Microscopy (STM) . STM has been utilized for the electrical detection of beta-amyloid (1-40). nih.gov In these studies, immunocomplexes involving beta-amyloid (1-40), antibody fragments, and gold nanoparticle-antibody conjugates are formed. The tunneling current between the STM tip and these complexes allows for the quantitative measurement of beta-amyloid concentrations. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful technique for studying the morphology and mechanical properties of amyloid aggregates in real-time and in physiological or near-physiological conditions. For [Cys20]-beta-Amyloid (1-40), AFM can be particularly insightful. The cysteine residue allows for the covalent immobilization of the peptide onto a functionalized AFM tip or substrate, enabling single-molecule force spectroscopy studies. researchgate.net This approach can quantitatively characterize the interactions between individual peptide molecules as they form dimers and larger oligomers. researchgate.netbiorxiv.org
In situ AFM imaging can track the aggregation process of beta-Amyloid (1-40) from early oligomers to mature fibrils. biorxiv.org Studies on different substrates, such as hydrophilic mica and hydrophobic graphite, have revealed that the surface properties significantly influence the aggregation pathway, leading to either particulate, pseudomicellar aggregates or elongated β-sheets. The introduction of a Cys20 residue could further modulate these interactions, potentially leading to distinct aggregate morphologies, especially on surfaces that can interact with the sulfhydryl group.
Table 1: AFM Findings on Beta-Amyloid Aggregation
| Feature | Observation | Relevance to [Cys20]-beta-Amyloid (1-40) |
| Early Aggregates | Formation of soluble, spherical oligomers and protofibrils. | Cys20 could mediate early dimerization via disulfide bonds under oxidizing conditions, influencing oligomer structure. |
| Fibril Morphology | Polymorphic fibrils with varying heights and periodicities. | The Cys20 substitution might introduce kinks or altered packing in the fibril structure. |
| Surface-Mediated Aggregation | Substrate hydrophobicity influences aggregate morphology. | The reactive thiol group of Cys20 could lead to specific orientations and aggregation patterns on functionalized surfaces. |
| Force Spectroscopy | Allows measurement of intermolecular interaction forces. researchgate.net | Enables precise measurement of the binding forces between [Cys20]-Aβ(1-40) monomers, including potential covalent disulfide interactions. researchgate.net |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a cornerstone technique for visualizing the ultrastructure of amyloid fibrils. By staining samples with heavy metals like uranyl acetate, TEM provides high-contrast images of fibril morphology, including their width, length, and twisting periodicity.
For beta-Amyloid (1-40), TEM studies have characterized a variety of aggregate structures, from small protofibrils to mature, rigid fibrils of different widths. nih.gov The labeling of Aβ(1-40) with fluorescent tags, often attached via introduced cysteine residues, has been shown not to prevent the formation of these characteristic amyloid aggregates, confirming the utility of such modifications in multimodal imaging studies. nih.gov In the context of [Cys20]-beta-Amyloid (1-40), TEM would be essential to determine if the cysteine substitution alters the typical fibrillar morphology. For instance, intermolecular disulfide bonds could lead to more densely packed or laterally associated fibrils.
Table 2: TEM Observations of Beta-Amyloid (1-40) Aggregates
| Aggregate Type | Morphological Characteristics | Potential Influence of [Cys20] |
| Protofibrils | Thin, flexible, and curvilinear structures. nih.gov | Covalent cross-linking might stabilize protofibrillar structures or accelerate their conversion to mature fibrils. |
| Mature Fibrils | Rigid, unbranched filaments, often with a twisted appearance. nih.govnih.gov | Disulfide bonds could alter the helical pitch or protofilament arrangement within the fibril. nih.gov |
| Amorphous Aggregates | Irregularly shaped, non-fibrillar deposits. | The Cys20 residue might influence the partitioning between fibrillar and amorphous aggregation pathways. |
Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET)
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of near-atomic resolution structures of biological macromolecules in their native, hydrated state. For beta-Amyloid (1-40), cryo-EM has been instrumental in revealing the polymorphic nature of its fibrillar structures. mdpi.comnih.gov Recent studies have resolved the structures of Aβ(1-40) fibrils to high resolution, showing, for example, a J-shaped protomer structure with distinct salt bridges that stabilize the fibril core. mdpi.com Another study on Aβ(1-40) fibrils grown in the presence of lipids revealed fibril-lipid interactions at a molecular level. nih.govnih.govresearchgate.net
Cryo-Electron Tomography (Cryo-ET) extends this capability to three-dimensional imaging of larger structures within their cellular or tissue context. This would be invaluable for studying the interaction of [Cys20]-beta-Amyloid (1-40) aggregates with cellular components. The Cys20 residue could be used to attach gold nanoparticles, serving as fiducial markers to facilitate image alignment and enhance the resolution of cryo-ET reconstructions.
Table 3: Cryo-EM and Cryo-ET Insights into Beta-Amyloid Fibrils
| Technique | Finding for Aβ(1-40) | Application for [Cys20]-Aβ(1-40) |
| Cryo-EM | High-resolution structures of different fibril polymorphs, revealing protofilament organization and key stabilizing interactions. mdpi.comrcsb.org | Determining the precise atomic structure of fibrils to understand how the Cys20 residue is accommodated and if it forms disulfide bridges. |
| Cryo-ET | 3D visualization of amyloid plaques and their interaction with other cellular components in brain tissue. | Imaging the spatial organization of labeled [Cys20]-Aβ(1-40) aggregates in a cellular environment to study their interactions with membranes and organelles. |
Computational and Theoretical Modeling
Computational approaches are essential for complementing experimental data, providing a dynamic and energetic perspective on the behavior of [Cys20]-beta-Amyloid (1-40) at an atomic level.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations can model the time-dependent behavior of peptides, revealing conformational changes, folding pathways, and aggregation mechanisms. nih.govnih.gov For beta-Amyloid (1-40), MD simulations have been used to study its monomeric and dimeric states, showing that the peptide is intrinsically disordered as a monomer but can form transient secondary structures that may act as precursors to aggregation. biorxiv.orgfrontiersin.org
Simulations of [Cys20]-beta-Amyloid (1-40) would be particularly valuable for investigating the structural consequences of this mutation. It would be possible to model the peptide with the cysteine in its reduced (thiol) or oxidized (disulfide) state, allowing for a direct assessment of how covalent cross-linking impacts the peptide's conformational landscape and its propensity to aggregate.
Protein Folding and Aggregation Simulations
Specialized simulation techniques can be employed to study the complex processes of protein folding and aggregation. These methods can predict aggregation-prone regions within a peptide sequence and simulate the formation of larger oligomers and fibril fragments. Studies have shown that for Aβ(1-40), the central hydrophobic core and the C-terminus are critical for aggregation. nih.gov
For [Cys20]-beta-Amyloid (1-40), simulations could explore how the introduction of a cysteine at position 20, which is adjacent to the central hydrophobic core (residues 17-21), alters the aggregation landscape. nih.gov The potential for disulfide bond formation introduces a strong, localized constraint that could significantly alter the folding and aggregation pathways, potentially favoring specific oligomeric species or fibril polymorphs.
Rational Design of Probes and Inhibitors Based on Structural Data
High-resolution structural data from techniques like cryo-EM and NMR, combined with computational modeling, provides a powerful platform for the rational design of molecules that can either detect (probes) or prevent (inhibitors) amyloid aggregation.
The cysteine at position 20 in [Cys20]-beta-Amyloid (1-40) represents a prime target for the rational design of specific probes and inhibitors. Covalent inhibitors, such as those based on maleimide (B117702) chemistry, could be designed to specifically bind to the thiol group of Cys20, thereby sterically hindering the conformational changes required for aggregation. Similarly, fluorescent probes with cysteine-reactive groups could be developed for highly specific labeling of the peptide, enabling sensitive detection in complex biological samples. The design of such molecules can be guided by computational docking simulations to optimize their binding affinity and specificity for the Cys20-containing region of the peptide. nih.govrsc.org
Future Research Directions and Therapeutic Implications Pre Clinical, Mechanistic Focus
Elucidating the Role of Disulfide Bonds in [Cys20]-Aβ(1-40) Pathogenicity
The presence of a cysteine at position 20 allows for the formation of disulfide bonds, which can significantly impact the aggregation and toxicity of the Aβ peptide. Research suggests that while disulfide bonds can stabilize the folded state of a protein, they can also, under certain conditions, lead to the formation of highly structured and stable amyloid fibrils. nih.gov This stability, however, may be accompanied by a decrease in the toxicity of the fibrils. nih.gov The prevailing hypothesis is that less organized precursor aggregates, rather than mature fibrils, are the most toxic species. nih.gov
The formation of a disulfide bond within or between [Cys20]-Aβ(1-40) peptides could alter the aggregation pathway, potentially favoring the formation of these more stable, less toxic fibrillar structures over the more harmful oligomeric intermediates. Studies on other amyloidogenic proteins, such as human islet amyloid polypeptide (hIAPP), have shown that the removal of a native disulfide bond accelerates amyloid formation. nih.gov This suggests that the introduction of a disulfide bond in Aβ(1-40) could modulate its aggregation kinetics. Further investigation is needed to fully understand how disulfide bond formation in [Cys20]-Aβ(1-40) influences its conformational landscape, aggregation propensity, and ultimate pathogenic potential.
Designing Site-Specific Modulators and Inhibitors Targeting Cys20 Reactivity
The unique reactivity of the cysteine residue in [Cys20]-Aβ(1-40) presents a strategic target for the design of specific modulators and inhibitors of Aβ aggregation. The thiol group of cysteine is susceptible to covalent modification, offering a means to block key intermolecular interactions required for fibril formation.
One approach involves the use of small molecules that can selectively bind to and cap the cysteine residue. For instance, N-acetyl-L-cysteine (NAC) has been shown to inhibit Aβ fibrillation, and when capped on quantum dots, it demonstrates a remarkable inhibitory effect at very low concentrations. researchgate.netnih.gov The mechanism of inhibition is thought to involve the blockage of active elongation sites on the fibrils through intermolecular interactions. researchgate.net
Another strategy is the development of peptidomimetic inhibitors. Peptides containing D-enantiomers of amino acids, particularly at positions involved in the π-π stacking that stabilizes amyloid structures, have been shown to modulate Aβ aggregation and reduce its cytotoxicity. plos.org By targeting the region around Cys20 with such modified peptides, it may be possible to disrupt the specific conformational changes necessary for aggregation. The design of these inhibitors often focuses on preventing the initial nucleation and subsequent elongation of amyloid fibrils.
Metal complexes have also been explored as inhibitors of Aβ aggregation. These complexes can be designed to interact with Aβ through various modes, including π-π stacking and direct coordination. nih.gov The presence of a cysteine residue could provide an additional coordination site for such metal complexes, enhancing their binding affinity and inhibitory efficacy.
Utilizing [Cys20]-Aβ(1-40) as a Tool for Developing Advanced Biosensors
The development of sensitive and specific biosensors for the early detection of Aβ peptides is a critical goal in Alzheimer's disease research. mdpi.com The unique properties of [Cys20]-Aβ(1-40) can be leveraged to create novel and highly effective biosensing platforms. The cysteine residue can be used to immobilize the peptide onto a sensor surface, such as a gold electrode, through the formation of a stable gold-sulfur bond. researchgate.net
Electrochemical biosensors, in particular, have shown great promise due to their potential for portability, low cost, and high sensitivity. mdpi.com These sensors can detect changes in impedance or current upon the binding of Aβ to the immobilized [Cys20]-Aβ(1-40) or to antibodies specific for Aβ. For instance, a biosensor could be fabricated by immobilizing a cysteine monolayer on a gold electrode, followed by the attachment of antibodies that can capture Aβ from a biological sample. researchgate.net
Furthermore, the aggregation process of [Cys20]-Aβ(1-40) itself can be monitored using various analytical techniques. For example, biosensors based on molecularly imprinted polymers (MIPs) have been developed to detect Aβ with high affinity and sensitivity. nih.gov These "artificial receptors" are created by polymerizing a material around the target molecule, creating a template for its specific recognition. nih.gov The introduction of a cysteine residue could enhance the interaction between the peptide and the polymer matrix, improving the sensor's performance.
| Sensor Type | Principle | Potential Advantage with [Cys20]-Aβ(1-40) |
| Electrochemical Immunosensor | Detection of antibody-antigen binding via changes in electrical properties. mdpi.com | Covalent immobilization of the peptide onto the electrode surface for enhanced stability and sensitivity. researchgate.net |
| Molecularly Imprinted Polymer (MIP) Biosensor | Use of a polymer with a "memory" for the target molecule. nih.gov | Stronger and more specific interaction between the peptide and the polymer matrix. |
| Nanostructured Biosensor | Utilization of nanomaterials to enhance signal detection. frontiersin.org | Controlled orientation of the peptide on the nanostructure surface. |
Exploring the Interplay between Cys20 and Other Post-Translational Modifications
Post-translational modifications (PTMs) play a crucial role in regulating protein function and can be implicated in the pathogenesis of neurodegenerative diseases. nih.gov The introduction of a cysteine at position 20 of Aβ(1-40) provides a unique opportunity to study the interplay between this modification and other naturally occurring PTMs, such as phosphorylation and ubiquitination.
For example, phosphorylation of the tau protein, another key player in Alzheimer's disease, is known to promote its aggregation. frontiersin.orgnih.gov It would be of significant interest to investigate whether the presence of a disulfide bond in [Cys20]-Aβ(1-40) influences the phosphorylation status of tau or vice versa. Similarly, the ubiquitination of proteins is a critical process for their degradation, and its dysregulation has been linked to Aβ accumulation. nih.gov Studying how the Cys20 modification affects the ubiquitination of Aβ and its subsequent clearance could provide valuable insights into disease mechanisms.
Furthermore, the cysteine residue itself can undergo various modifications, such as oxidation to sulfenic, sulfinic, or sulfonic acid. These oxidative modifications could alter the peptide's aggregation properties and its interactions with other proteins and cellular components. Understanding the complex interplay of these different PTMs is essential for a comprehensive understanding of Aβ pathology.
Investigating Cys20 in Hybrid Aggregates with Other Amyloidogenic Species
The pathology of many neurodegenerative diseases is characterized by the co-localization of different amyloidogenic proteins. For instance, in Alzheimer's disease, Aβ plaques are often found alongside neurofibrillary tangles composed of the tau protein. frontiersin.org There is growing evidence that these different amyloid species can interact and influence each other's aggregation and toxicity.
The [Cys20]-Aβ(1-40) variant can be a valuable tool to probe these interactions. The cysteine residue can be used as a specific label to track the incorporation of Aβ into hybrid aggregates with other proteins like tau or α-synuclein, which is associated with Parkinson's disease. By forming disulfide bonds, [Cys20]-Aβ(1-40) could potentially form covalent cross-links with other proteins that also contain cysteine residues, leading to the formation of stable, hybrid oligomers and fibrils.
For example, some studies suggest that intermolecular disulfide bonds are involved in the initial stages of tau polymerization. frontiersin.org Investigating whether [Cys20]-Aβ(1-40) can directly interact with and promote the aggregation of tau through disulfide bridging would be a significant area of future research. Similarly, understanding the interactions between [Cys20]-Aβ(1-40) and α-synuclein could shed light on the molecular basis of diseases with overlapping pathologies. The prion protein (PrP) is another relevant protein, as it has been identified as a cellular receptor for soluble Aβ oligomers. wikipedia.org The presence of a disulfide bond in PrP between Cys179 and Cys214 suggests a potential for interaction with [Cys20]-Aβ(1-40). wikipedia.org
| Interacting Protein | Disease Association | Potential Interaction with [Cys20]-Aβ(1-40) |
| Tau | Alzheimer's Disease | Co-aggregation, potential for disulfide bridging. frontiersin.org |
| α-Synuclein | Parkinson's Disease | Formation of hybrid aggregates, modulation of aggregation kinetics. |
| Prion Protein (PrP) | Prion Diseases, Alzheimer's Disease | Potential for disulfide exchange or interaction at the cell surface. wikipedia.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing [Cys20]-beta-Amyloid (1-40) to ensure reproducibility in experimental studies?
- Answer : Recombinant expression in E. coli followed by trifluoroacetic acid (TFA) purification is widely used to produce monomeric Aβ(1-40) with batch-to-batch consistency . Critical characterization steps include:
- Purity assessment : Reverse-phase HPLC or SDS-PAGE to confirm >95% purity .
- Structural validation : Mass spectrometry (e.g., MALDI-TOF) to verify molecular weight (~4.3 kDa) and sequence integrity .
- Aggregation monitoring : Thioflavin T (ThT) fluorescence or transmission electron microscopy (TEM) to track fibril formation .
Q. How does [Cys20]-beta-Amyloid (1-40) contribute to Alzheimer’s disease pathology compared to Aβ(1-42)?
- Answer : Aβ(1-40) is less aggregation-prone than Aβ(1-42) but contributes to cerebrovascular amyloidosis and capillary occlusion, particularly in leptomeningeal vessels . While Aβ(1-42) dominates parenchymal plaques, Aβ(1-40) co-deposits in vascular plaques at ratios of ~58:42 (leptomeningeal) and 75:25 (parenchymal), suggesting compartment-specific roles . Methodologically, distinguish isoforms using ELISA kits (e.g., Aβ40-specific antibodies) or LC-MS/MS .
Q. What are the best practices for detecting Aβ(1-40) in cerebrospinal fluid (CSF) or brain tissue samples?
- Answer :
- Extraction : Use magnetic-bead-assisted sequential extraction to isolate Aβ(1-40) from CSF, minimizing matrix interference .
- Quantification : Employ ELISA with Aβ40-specific antibodies (e.g., ARG80939 for rodent models) .
- Validation : Cross-check with LC-MS/MS to resolve cross-reactivity issues with other Aβ isoforms .
Advanced Research Questions
Q. How should experimental designs be optimized to study the aggregation kinetics of [Cys20]-beta-Amyloid (1-40) under physiological conditions?
- Answer :
- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.02% sodium azide to mimic physiological ionic strength .
- Seeding protocols : Pre-aggregate Aβ(1-40) with sonication to generate fibril seeds, then monitor elongation via ThT fluorescence .
- Controls : Include reverse-sequence peptides (e.g., Aβ(40-1)) to confirm sequence-specific aggregation .
- Data normalization : Express aggregation rates as a function of monomer concentration and temperature .
Q. How can researchers resolve contradictions in studies reporting Aβ(1-40) neurotoxicity versus neuroprotective effects?
- Answer : Contradictions often arise from:
- Aggregation state : Monomeric Aβ(1-40) may exhibit transient protective effects (e.g., metal chelation), while oligomers disrupt synaptic plasticity . Validate aggregation status via size-exclusion chromatography (SEC) before assays .
- Purity : Trace contamination with Aβ(1-42) or truncated peptides (e.g., Aβ(1-34)) can confound results. Use rigorous purification and isoform-specific detection .
- Model systems : Compare results across in vitro (primary neurons), ex vivo (brain slices), and in vivo (transgenic mice) models to contextualize toxicity .
Q. What methodological considerations are critical when studying post-translational modifications (e.g., Cys20 oxidation) in Aβ(1-40)?
- Answer :
- Synthesis : Incorporate protected cysteine residues during solid-phase peptide synthesis to prevent unwanted disulfide bond formation .
- Modification analysis : Use redox-sensitive probes (e.g., DTNB assay) or tandem MS to identify sulfhydryl oxidation states .
- Functional impact : Compare aggregation kinetics and cytotoxicity of oxidized vs. reduced Aβ(1-40) using circular dichroism (CD) and MTT assays .
Methodological Resources
- Data Reporting : Follow SRQR (Standards for Reporting Qualitative Research) for transparency in experimental design and analysis .
- Peer Review : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions and supplementary data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
